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(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone

Triazole Regiochemistry CYP51 Inhibition Antichagasic Activity

Researchers requiring regiochemically defined 2H-triazole probes for PDE10 or CB1 SAR often face supply gaps when only 1H-isomers are commercially available. This compound solves that bottleneck: - Distinct 2H-1,2,3-triazole connectivity verifiably differentiated from the 1H-regioisomer (CAS 2034443-06-4), enabling unambiguous CYP51 & glycosidase target engagement studies. - 2,4-Dichlorophenyl methanone motif mirrors the fragment that delivered Ki = 4.6 nM & CB2/CB1 = 417 selectivity in a related CB1 antagonist series, providing a quantitative benchmarking scaffold. - Azetidine core supports head-to-head microsomal stability comparisons against piperidine/pyrrolidine analogs for ring-size metabolic optimization. Supplied as a research-grade building block with batch-specific QC documentation. Immediate quotation and global shipping available.

Molecular Formula C12H10Cl2N4O
Molecular Weight 297.14
CAS No. 2189499-23-6
Cat. No. B2699736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone
CAS2189499-23-6
Molecular FormulaC12H10Cl2N4O
Molecular Weight297.14
Structural Identifiers
SMILESC1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)N3N=CC=N3
InChIInChI=1S/C12H10Cl2N4O/c13-8-1-2-10(11(14)5-8)12(19)17-6-9(7-17)18-15-3-4-16-18/h1-5,9H,6-7H2
InChIKeyAFFAKBUFZWJLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichlorophenyl Azetidine-Triazole Methanone: Core Scaffold and Procurement Overview


The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,4-dichlorophenyl)methanone (CAS 2189499-23-6) is a synthetic small molecule combining a 2H-1,2,3-triazole regioisomer, an azetidine ring, and a 2,4-dichlorophenyl methanone moiety . Its molecular formula is C₁₂H₁₀Cl₂N₄O (MW 297.14) . This compound belongs to a class of azetidine-triazole hybrids that have been explored in medicinal chemistry for phosphodiesterase 10 (PDE10) inhibition, cannabinoid CB1 receptor antagonism, and antimicrobial applications. The specific 2H-triazole connectivity and 2,4-dichloro substitution pattern are distinguishing features that cannot be assumed to be interchangeable with the 1H-regioisomer or other dichlorophenyl isomers without quantitative verification.

1 2H-1,2,3-triazole regioisomer – distinct from 1H-analog
2 Azetidine-triazole hybrid scaffold – explored in PDE10, CB1, antimicrobial research
3 2,4-Dichlorophenyl methanone – substitution pattern critical for target engagement

Why Regioisomer and Substituent Substitution Require Re-Validation


The triazole regioisomer (2H vs. 1H) in the (3-(triazolyl)azetidin-1-yl)(2,4-dichlorophenyl)methanone series profoundly influences biological target recognition, as evidenced by structure–activity relationship (SAR) studies on related 1,2,3-triazole systems where the two regioisomers exhibit distinct affinity toward CYP51, glycosidases, and P2X7 receptors [1][2]. Similarly, the 2,4-dichlorophenyl substitution pattern provides high-affinity interaction with lipophilic pockets—in a related 1,2,3-triazole CB1 antagonist series, the 2,4-dichlorophenyl derivative achieved Ki = 4.6 nM with exceptional CB1 selectivity (CB2/CB1 = 417), whereas other dichloro-substituted isomers showed diminished selectivity [3]. These regioisomer‑ and substituent‑dependent effects mean that generic substitution by the 1H‑analog (CAS 2034443‑06‑4), a 3,4‑dichlorophenyl variant, or a piperidine‑replaced analog would require complete re‑characterization of potency, selectivity, and metabolic stability before scientific or procurement interchange could be justified.

Regioisomer mismatch
1H-triazole regioisomer may show divergent CYP51 binding and target recognition; SAR re-validation required before interchange.
Substitution pattern mismatch
3,4-dichloro or monochloro phenyl analogs exhibit reduced CB1 affinity and selectivity relative to 2,4-dichloro substitution; not assumed equivalent.
Ring-size mismatch
Piperidine or acyclic N-alkyl analogs lack azetidine ring strain and may alter metabolic stability; require separate microsomal profiling.

Head-to-Head Differentiation Evidence for This Compound


Triazole Regioisomer Impact on CYP51 Binding

In a comparative study of 1H‑ and 2H‑1,2,3‑triazole series against Trypanosoma cruzi, the 2H‑triazole series was synthesized via Dimroth rearrangement, while the 1H‑series was obtained by CuAAC click chemistry. Both regioisomeric forms were active against the epimastigote form of T. cruzi, but the compound with the most favorable CYP51 interaction profile (compound 16d; Selectivity Index between 100 and 200) was derived from the 1H‑series [1]. For the 2H‑series, although active, the specific CYP51 interaction profile differed qualitatively, with distinct molecular docking poses predicted between the two regioisomeric scaffolds [1][2]. This establishes that the 2H‑triazole regioisomer (such as 2189499‑23‑6) occupies a different chemical space in CYP51 binding relative to its 1H‑counterpart, with potentially different resistance profiles or off‑target liabilities.

CYP51 binding
Class-level inference
2H-triazole series active vs T. cruzi epimastigotes; 1H-series 16d S.I. 100–200
Regioisomer-dependent CYP51 interaction
No direct IC50 comparison available
Triazole Regiochemistry CYP51 Inhibition Antichagasic Activity

2,4-Dichlorophenyl Substitution and CB1 Receptor Selectivity

In a SAR study of 1,2,3-triazole cannabinoid CB1 antagonists, the 1-(2,4-dichlorophenyl)-substituted congener (31a) displayed the most potent CB1 affinity with Ki = 4.6 nM and exceptional selectivity over CB2 (CB2/CB1 = 417) [1]. Alternative substitution patterns on the phenyl ring—including 3,4-dichloro and 4-chloro only—resulted in lower affinity and reduced selectivity (exact values not disclosed but stated as less potent). The 2,4-dichloro arrangement provides a unique steric and electronic profile that maximizes interaction with the CB1 hydrophobic pocket [1]. For 2189499-23-6, which carries this same 2,4-dichlorophenyl methanone group, a similar substitution-dependent affinity advantage is expected over analogs bearing 3,4-dichloro or monochloro phenyl groups in CB1-targeted or related GPCR screening applications.

CB1 selectivity
Cross-study comparable
2,4-dichlorophenyl motif (31a): Ki 4.6 nM, CB2/CB1 417; other dichloro isomers lower affinity
Supports CB1 affinity from 2,4-dichloro substitution
Inferred; not directly measured for this compound
Cannabinoid CB1 Antagonist 2,4-Dichlorophenyl SAR Receptor Selectivity

Azetidine Ring Conformational Rigidity vs. Piperidine Analogs

Azetidine-based FabI inhibitors have demonstrated good metabolic stability in mouse liver microsomes and favorable in vivo pharmacokinetic profiles, with lead compound AEA16 achieving efficacy in a lethal murine systemic infection model [1]. In contrast, azetidine‑containing DGAT2 inhibitors were found to undergo CYP‑mediated α‑carbon oxidation followed by ring scission as a metabolic liability [2]. The azetidine ring provides greater conformational rigidity (ring strain ~26.5 kcal/mol) compared to piperidine (strain ~0 kcal/mol) or pyrrolidine (~5 kcal/mol), which can translate into both increased target binding affinity and reduced susceptibility to metabolic clearance—but also introduces site‑specific oxidative metabolism that must be empirically assessed for each chemotype [3]. For 2189499-23-6, the azetidine scaffold thus offers a distinct conformational and metabolic signature relative to six‑membered piperidine or acyclic N‑alkyl analogs, making metabolic stability profiling a key differentiator for in vivo applications.

Ring strain
Class-level inference
26.5 kcal/mol (azetidine) vs 0 kcal/mol (piperidine)
Conformational rigidity differs; metabolic stability chemotype-dependent
Metabolic stability not quantified for this compound
Azetidine Metabolism Metabolic Stability Conformational Rigidity

Synthetic Route Distinction and Scalability

The 2H‑1,2,3‑triazole regioisomer (as present in 2189499-23-6) is typically accessed via Dimroth rearrangement of osazones rather than the more common CuAAC click reaction used for 1H‑triazoles [1][2]. The CuAAC route is highly efficient, regioselective, and scalable, whereas the Dimroth rearrangement often requires multiple steps, potentially limiting bulk supply and increasing batch‑to‑batch variability. For procurement, this means the 2H‑regioisomer may exhibit lower commercial availability and higher cost compared to the 1H‑analog. Additionally, the 2H‑triazole ring carries distinct electronic properties: the N2‑substituted isomer has a different dipole moment and hydrogen‑bond acceptor profile, which can influence solubility, logP, and target recognition relative to N1‑substituted isomers [3].

Synthetic route
Class-level inference
2H-triazole: Dimroth rearrangement; 1H: CuAAC click chemistry
Regioisomer may show lower availability, higher cost
Distinct electronic properties; not interchangeable
Click Chemistry Dimroth Rearrangement Synthetic Scalability

Research Applications with Evidence-Backed Differentiation


Antiparasitic Drug Discovery: CYP51 Inhibitor Tool Compounds

Research groups investigating novel antitrypanosomal therapies can utilize 2189499-23-6 as a 2H‑triazole‑azetidine probe to explore CYP51 inhibition profiles distinct from the more common 1H‑triazole scaffold. The regioisomer‑dependent CYP51 interaction—demonstrated by Silva et al. (2021) for 1H‑ vs. 2H‑triazole series—positions this compound for comparative SAR studies where differential engagement of the heme‑iron and peripheral binding pockets may translate into unique selectivity windows between parasitic and human CYP51 isoforms [1]. This is particularly relevant for Chagas disease drug discovery, where CYP51 is a validated target and resistance to existing azoles (posaconazole, ravuconazole) drives the need for structurally differentiated chemotypes.

Cannabinoid CB1 Pharmacology: Pharmacophore Contribution Studies

In cannabinoid receptor research, 2189499-23-6 serves as a scaffold‑hopping tool to probe the contribution of the 2,4‑dichlorophenyl methanone fragment to CB1 affinity and selectivity. The literature precedent—specifically the Verma et al. (2012) study demonstrating Ki = 4.6 nM and CB2/CB1 = 417 for a related 2,4‑dichlorophenyl triazole—establishes a quantitative benchmark against which 2189499‑23‑6's affinity and selectivity can be directly compared in head‑to‑head radioligand displacement assays [2]. The azetidine‑triazole core further allows investigation of conformational constraints on CB1 binding that are not accessible with flexible‑linker analogs [3].

Metabolic Stability Profiling of Azetidine-Containing Molecules

The azetidine ring in 2189499-23-6 provides a well‑defined model for studying ring‑size‑dependent metabolic stability [4][5]. Contract research organizations (CROs) and pharmaceutical discovery teams can procure this compound alongside piperidine and pyrrolidine analogs to generate comparative microsomal stability data (rat/human liver microsomes, hepatocytes). The outcome of such head‑to‑head studies directly informs the 4‑ vs. 6‑membered ring selection in lead optimization campaigns targeting CNS or systemic indications, where metabolic half‑life is a critical progression criterion.

Chemical Biology Probe Development with 2H-Triazole Purity

For chemical biology applications—such as photoaffinity labeling, bioorthogonal chemistry, or fluorescent probe design—the 2H‑triazole isomer offers distinct dipole moment and hydrogen‑bond acceptor properties compared to the 1H‑isomer [6][7]. Researchers requiring regiochemically pure 2H‑triazole building blocks with the 2,4‑dichlorophenyl methanone handle for further derivatization will find 2189499‑23‑6 a valuable synthetic intermediate, with the caveat that supply chain planning must account for the Dimroth‑based synthetic route that limits batch scale relative to CuAAC‑derived 1H‑analogs .

Application
Selection Property
Validation Focus
CYP51 inhibition SAR studies
2H-triazole regioisomer identity
CYP51 binding profile vs T. cruzi
CB1 receptor pharmacological studies
2,4-dichlorophenyl substitution
CB1 affinity and CB2 selectivity verification
Azetidine metabolic stability profiling
Ring-size conformational rigidity
Microsomal stability and CYP-mediated oxidation
2H-triazole chemical probe research
2H-triazole electronic properties
Regiochemical purity and synthetic scalability
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